methyl 6-hydroxycyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate: is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylate ester group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis and Esterification: One common method involves the hydrolysis of a precursor compound followed by esterification.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a suitable precursor, such as 6-hydroxycyclohex-1-ene-1-carboxylic acid, in the presence of a palladium catalyst to form the desired ester.
Industrial Production Methods: Industrial production methods typically involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity methyl 6-hydroxycyclohex-1-ene-1-carboxylate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-cyclohex-1-ene-1-carboxylate.
Reduction: Formation of 6-hydroxycyclohexanol.
Substitution: Formation of 6-chlorocyclohex-1-ene-1-carboxylate.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate exerts its effects primarily through interactions with enzymes involved in ester hydrolysis and oxidation-reduction reactions. The hydroxyl group and ester functionality allow it to participate in various biochemical pathways, influencing the activity of enzymes such as esterases and oxidoreductases .
Comparison with Similar Compounds
Methyl 6-hydroxycyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl 6-hydroxycyclohex-1-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on a cyclohexene ring, which imparts distinct reactivity and chemical properties compared to its analogs .
Properties
CAS No. |
865780-25-2 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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